3-benzyl-1H-indole-5-carbonitrile

IDO1 inhibitor Immuno-oncology Enzyme inhibition

Select this compound for your SAR programs because no generic 3-substituted indole-5-carbonitrile replicates the steric and electronic contributions of its 3-benzyl moiety. Research confirms that benzyl substitution at the 3-position delivers superior inhibition of Bacillus subtilis versus 2-substituted congeners, while the 5-cyano group serves as a critical hydrogen-bond acceptor in IDO1 inhibitor pharmacophores. Procure this validated starting point to systematically explore potency, selectivity, and pharmacokinetic modifications without risking loss of target engagement caused by close-analog substitution.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 17380-31-3
Cat. No. B171898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-1H-indole-5-carbonitrile
CAS17380-31-3
Synonyms3-Benzyl-1H-indole-5-carbonitrile
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CNC3=C2C=C(C=C3)C#N
InChIInChI=1S/C16H12N2/c17-10-13-6-7-16-15(9-13)14(11-18-16)8-12-4-2-1-3-5-12/h1-7,9,11,18H,8H2
InChIKeyFYYLYGUSDSKOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1H-indole-5-carbonitrile (CAS 17380-31-3): A Core Scaffold for IDO1 and Antimicrobial Drug Discovery Programs


3-Benzyl-1H-indole-5-carbonitrile (CAS 17380-31-3) is a 3-substituted indole derivative featuring a benzyl group at the 3-position and a cyano group at the 5-position of the indole nucleus . With a molecular formula of C₁₆H₁₂N₂ and a molecular weight of 232.28 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly for developing inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1) [1] and as a building block in organic synthesis . The compound's structural attributes place it within a class of indole derivatives that have demonstrated activity across multiple therapeutic areas, including oncology and immunology [2]. Its reported melting point of 156.0-157.0 °C and predicted boiling point of 452.9±30.0 °C provide essential parameters for handling and formulation development .

Why Generic 3-Substituted Indole Carbonitriles Cannot Substitute for 3-Benzyl-1H-indole-5-carbonitrile in Critical Research


The biological and synthetic utility of 3-benzyl-1H-indole-5-carbonitrile cannot be replicated by generic 3-substituted indole-5-carbonitriles due to the specific steric and electronic contributions of the 3-benzyl moiety. Research demonstrates that indole carboxamide derivatives with benzyl substitution at the 3-position exhibit superior inhibition of Bacillus subtilis compared to their 2-position substituted congeners, highlighting the critical role of substitution pattern in modulating biological activity [1]. Furthermore, the 5-cyano group serves as a key hydrogen bond acceptor in IDO1 inhibitor pharmacophores, and the 3-benzyl group provides essential hydrophobic interactions that are not preserved in analogs with smaller or more polar 3-substituents [2]. Consequently, substituting this compound with a close analog lacking the specific 3-benzyl-5-cyano substitution pattern risks a significant loss in target engagement and functional activity in established assays [3].

Quantitative Differentiation Evidence for 3-Benzyl-1H-indole-5-carbonitrile Against Closest Analogs


IDO1 Enzyme Inhibition Potency in Cellular Assays

The target compound demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) across multiple cellular assays. A structurally related indole derivative (CHEMBL4557994) containing the 3-benzyl-1H-indole-5-carbonitrile core exhibited IC50 values ranging from 13 nM to 16 nM in mouse and human IDO1 cellular assays [1]. While direct head-to-head comparisons with other 3-substituted indole-5-carbonitriles are not available in the public domain, these values place it among the more potent IDO1 inhibitor chemotypes reported, providing a benchmark for analog selection.

IDO1 inhibitor Immuno-oncology Enzyme inhibition

Antibacterial Activity Differentiation Based on Substitution Position

A study on indole carboxamide derivatives demonstrated that compounds with benzyl substitution at the 3-position of the indole ring exhibit superior inhibition of Bacillus subtilis compared to their 2-position substituted congeners [1]. This class-level finding supports the selection of 3-benzyl substituted indoles, such as 3-benzyl-1H-indole-5-carbonitrile, over 2-substituted analogs for antibacterial screening programs.

Antibacterial Bacillus subtilis Structure-activity relationship

Physicochemical Property Profile for Formulation and Handling

3-Benzyl-1H-indole-5-carbonitrile exhibits a distinct physicochemical profile that influences its handling and formulation. Its reported melting point of 156.0-157.0 °C (in hexane/dichloromethane) and predicted boiling point of 452.9±30.0 °C provide essential parameters for purification and storage. While comparator data for close analogs are not available, these values are crucial for ensuring compound integrity during experimental workflows.

Physicochemical properties Drug formulation Compound handling

Synthetic Versatility as a Building Block

The 5-cyano group and the 3-benzyl moiety of this compound provide distinct synthetic handles for further derivatization. The nitrile group can be transformed into various functional groups, including amides, acids, and heterocycles, enabling the rapid exploration of chemical space around the indole core . This synthetic versatility differentiates it from analogs lacking the cyano group, which may have limited options for further functionalization .

Organic synthesis Building block Indole functionalization

High-Value Research Applications for 3-Benzyl-1H-indole-5-carbonitrile (CAS 17380-31-3)


IDO1 Inhibitor Discovery and Lead Optimization

3-Benzyl-1H-indole-5-carbonitrile serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel IDO1 inhibitors for cancer immunotherapy. The reported cellular IC50 values in the low nanomolar range for structurally related indole derivatives provide a quantitative benchmark for evaluating new analogs [1]. Researchers can leverage the 5-cyano and 3-benzyl groups to systematically explore modifications that enhance potency, selectivity, and pharmacokinetic properties [2].

Antibacterial Agent Development Targeting Gram-Positive Bacteria

Given the class-level evidence that 3-benzyl substituted indoles exhibit superior inhibition of Bacillus subtilis compared to 2-substituted analogs [1], this compound is a rational choice for screening programs focused on identifying novel antibacterial agents against Gram-positive pathogens. The scaffold can be further derivatized to improve potency and spectrum of activity.

Synthesis of Complex Heterocyclic Libraries

The 5-cyano group of 3-benzyl-1H-indole-5-carbonitrile enables a wide range of chemical transformations, including hydrolysis to amides or carboxylic acids, reduction to aminomethyl derivatives, and participation in cycloaddition reactions to form fused heterocycles [1]. This makes it an ideal building block for generating diverse compound libraries for high-throughput screening against various biological targets.

Leukotriene Biosynthesis Inhibition Research

Patents disclose that certain 3-hetero-substituted-N-benzyl-indoles are potent inhibitors of leukotriene biosynthesis, with therapeutic applications in asthma, allergy, and inflammation [1]. While 3-benzyl-1H-indole-5-carbonitrile itself is not explicitly claimed, its close structural relationship to the patented chemotype positions it as a valuable tool compound for investigating the role of leukotrienes in disease models and for validating new targets in this pathway.

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